molecular formula C14H22ClNO2 B12565515 N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride CAS No. 188999-61-3

N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride

Cat. No.: B12565515
CAS No.: 188999-61-3
M. Wt: 271.78 g/mol
InChI Key: OFJUOOKSBURIPS-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group, a hydroxyphenyl group, and an ethanaminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride typically involves the reaction of N,N-diethylethanaminium chloride with 3-formyl-4-hydroxybenzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as proper waste disposal and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N,N-Diethyl-N-[(3-carboxy-4-hydroxyphenyl)methyl]ethanaminium chloride.

    Reduction: Formation of N,N-Diethyl-N-[(3-hydroxymethyl-4-hydroxyphenyl)methyl]ethanaminium chloride.

    Substitution: Formation of various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can result in the inhibition or activation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride can be compared with other similar compounds, such as:

    N,N-Diethyl-N-[(3-formyl-4-methoxyphenyl)methyl]ethanaminium chloride: Differing by the presence of a methoxy group instead of a hydroxy group, which can affect its reactivity and biological activity.

    N,N-Diethyl-N-[(3-formyl-4-aminophenyl)methyl]ethanaminium chloride:

    N,N-Diethyl-N-[(3-formyl-4-chlorophenyl)methyl]ethanaminium chloride: Containing a chloro group, which can influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

188999-61-3

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

triethyl-[(3-formyl-4-hydroxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-15(5-2,6-3)10-12-7-8-14(17)13(9-12)11-16;/h7-9,11H,4-6,10H2,1-3H3;1H

InChI Key

OFJUOOKSBURIPS-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC1=CC(=C(C=C1)O)C=O.[Cl-]

Origin of Product

United States

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